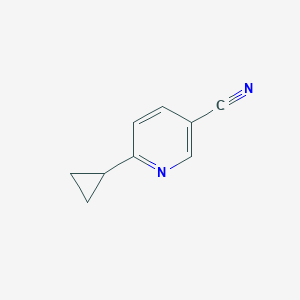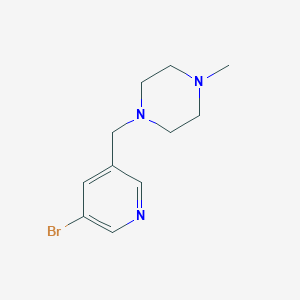
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine
説明
“1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine, and a pyridine ring, which is a basic heterocyclic organic compound. The pyridine ring is substituted with a bromine atom at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a piperazine ring attached to a pyridine ring via a methylene bridge. The pyridine ring would have a bromine atom attached at the 5th position .Chemical Reactions Analysis
This compound, like other brominated aromatic compounds, could potentially undergo various types of reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic compound, it would likely be relatively stable and could be soluble in organic solvents .科学的研究の応用
Treatment of Type II Diabetes Mellitus
- Application Summary: This compound is used in the synthesis of novel pyrimidine-based thiourea compounds, which are key small organic molecules for the potential treatment of type II diabetes mellitus .
- Methods of Application: The enzyme inhibitory potential of these compounds was investigated against α-glucosidase, an enzyme that plays a crucial role in treating type II diabetes mellitus .
- Results: Compounds synthesized using “1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine” delivered better inhibition than the reference compound acarbose . For example, compound 4i had an IC50 of 22.46±0.65µM, which is significantly lower than the IC50 of acarbose (38.22±0.12µM) .
Tumor Photodynamic Therapy
- Application Summary: Porphyrin-based metal–organic frameworks (MOFs) that utilize porphyrin molecules as organic ligands have gained attention due to their excellent results as photosensitizers in tumor photodynamic therapy (PDT) .
- Methods of Application: The MOFs are synthesized using porphyrin molecules as organic ligands . The size and pore size of the MOFs can be tuned, and they have excellent porosity and ultra-high specific surface area .
- Results: The MOFs have shown excellent results as photosensitizers in tumor PDT . They also hold significant promise for other tumor therapeutic approaches .
Safety And Hazards
特性
IUPAC Name |
1-[(5-bromopyridin-3-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-2-4-15(5-3-14)9-10-6-11(12)8-13-7-10/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYUHYLQWGTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728950 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Bromopyridin-3-yl)methyl)-4-methylpiperazine | |
CAS RN |
1160924-36-6 | |
| Record name | 1-[(5-Bromopyridin-3-yl)methyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



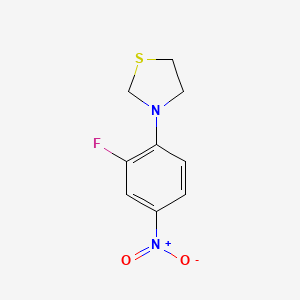
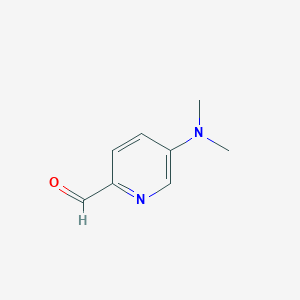
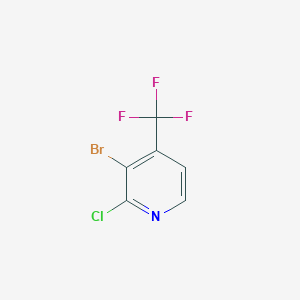
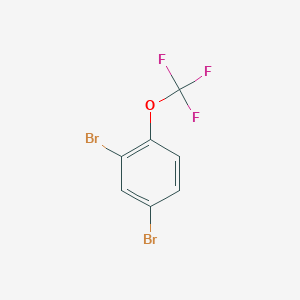
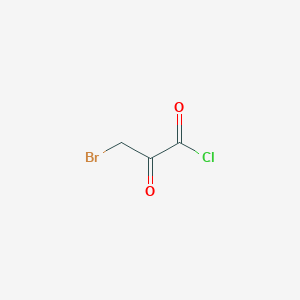
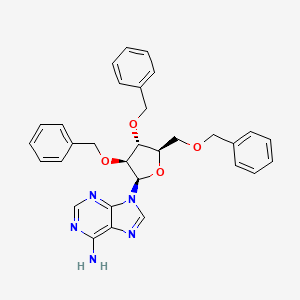
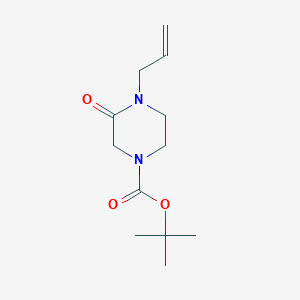
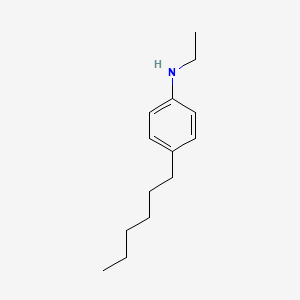
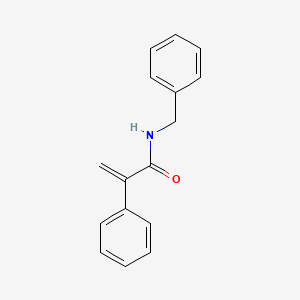
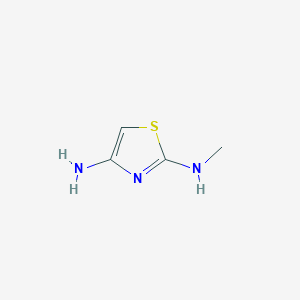
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
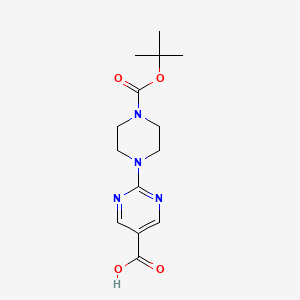
![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)
